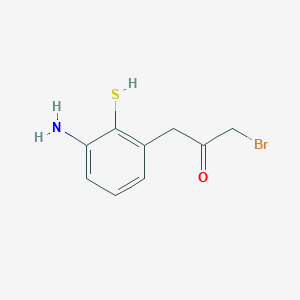

1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one

Description

1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one is a brominated aromatic ketone characterized by a unique combination of functional groups:

- Bromo group: Enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Ketone moiety: Provides a reactive site for condensation or reduction reactions.

The presence of both amino and thiol groups may enable interactions with metal ions or biomolecules, though further experimental validation is required .

Properties

Molecular Formula |

C9H10BrNOS |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

1-(3-amino-2-sulfanylphenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C9H10BrNOS/c10-5-7(12)4-6-2-1-3-8(11)9(6)13/h1-3,13H,4-5,11H2 |

InChI Key |

CQKYYIHJOLBRCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)S)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one typically involves the bromination of 1-(3-Amino-2-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents such as ethanol or water.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding alcohols.

Substitution: Substituted derivatives with the nucleophile replacing the bromine atom.

Scientific Research Applications

1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The amino and mercapto groups can form covalent bonds with biological macromolecules, potentially inhibiting their function. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or nucleic acids, leading to modifications that affect their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Brominated Ketones

1-bromo-4-methoxybutan-2-one (, Item 6)

- Molecular Formula : C₅H₇BrO₂

- Key Functional Groups : Bromo, ketone, methoxy.

- Properties: The methoxy group (-OCH₃) is electron-donating, increasing the electron density at the ketone and altering reactivity compared to the amino-thiol-substituted target compound. Primarily used as an alkylating agent or synthetic intermediate.

- Contrast : Unlike the target compound, the absence of aromaticity and chelating groups limits its utility in metal coordination or bioactivity-driven applications .

(E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one ()

- Molecular Formula : C₁₉H₁₃BrO

- Key Functional Groups: Bromophenyl, α,β-unsaturated ketone (enone).

- Properties: The conjugated enone system enables reactivity in Michael additions and antimicrobial activity. Exhibits UV-Vis absorption maxima at 320 nm due to extended conjugation.

- Contrast: The target compound lacks an enone system but includes a thiol group, which may confer distinct redox properties or sulfur-mediated biological interactions .

Comparison with Amino- and Thiol-Containing Compounds

(5-Bromo-benzofuran-3-yl)-acetic acid hydrazide ()

- Molecular Formula : C₁₁H₁₀BrN₂O₂

- Key Functional Groups : Bromobenzofuran, hydrazide.

- Properties :

- Demonstrated antifungal activity via hydrogen bonding and π-π stacking interactions.

- Hydrazide group (-CONHNH₂) enhances solubility in polar solvents.

(S)-1-Bromo-3-phenylpropan-2-amine ()

- Molecular Formula : C₉H₁₂BrN

- Key Functional Groups : Bromo, amine.

- Properties :

- Chiral center (S-configuration) enables enantioselective synthesis.

- Amine group participates in Schiff base formation.

- Contrast : The target compound’s amine is aromatic (attached to a phenyl ring), which may reduce nucleophilicity compared to the aliphatic amine in this analog .

Physicochemical and Reactivity Profiles

Table 1 summarizes key differences:

| Compound | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Reactivity/Applications |

|---|---|---|---|---|

| Target Compound | C₉H₉BrNOS | Bromo, ketone, amino, thiol | 272.14 | Chelation, alkylation (theoretical) |

| 1-bromo-4-methoxybutan-2-one | C₅H₇BrO₂ | Bromo, ketone, methoxy | 195.01 | Alkylation, intermediate synthesis |

| (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | C₁₉H₁₃BrO | Bromophenyl, enone | 349.21 | Antimicrobial, UV-active materials |

| (S)-1-Bromo-3-phenylpropan-2-amine | C₉H₁₂BrN | Bromo, aliphatic amine | 214.10 | Chiral synthesis, Schiff bases |

Biological Activity

1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one, a compound with the CAS number 1803843-89-1, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula : C9H10BrNOS

- Molecular Weight : 260.15 g/mol

- Structure : The compound contains a bromopropanone moiety linked to an amino and mercapto group on a phenyl ring.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in relation to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies indicated that similar compounds with thiol functionalities demonstrated broad-spectrum antibacterial effects against various bacterial strains.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

These findings suggest that the presence of the thiol group enhances the compound's ability to inhibit bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its efficacy was tested against various cancer cell lines, revealing promising results.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies demonstrated that this compound exhibits cytotoxic effects on human breast adenocarcinoma (MCF-7) and human melanoma (MEL-8) cell lines. The IC50 values for these cell lines were reported as follows:

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| MEL-8 | 12.34 | Cell cycle arrest at G1 phase |

Flow cytometry analyses indicated that treatment with this compound led to increased levels of apoptotic markers, suggesting its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.

- Caspase Activation : Triggering apoptotic pathways leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.